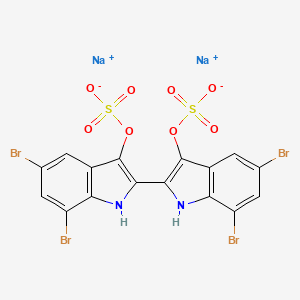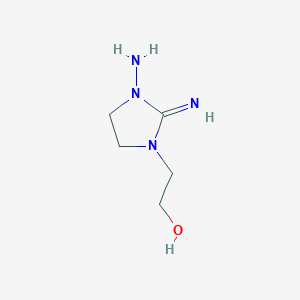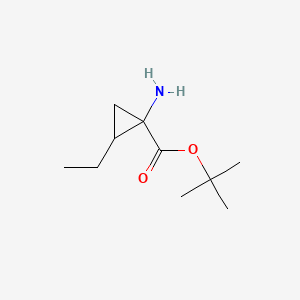![molecular formula C8H15NO B13113095 rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13113095.png)
rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine: is a nitrogen-containing heterocyclic compound. This compound is characterized by its unique structure, which includes a pyran ring fused to a pyridine ring. Such structures are often found in various bioactive molecules, making them significant in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an amino compound with 2,5-dimethoxytetrahydrofuran followed by hydrazinolysis can yield the desired product . Another method involves the use of intermolecular and intramolecular annulations of specific precursors .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic outcomes .
Comparación Con Compuestos Similares
Pyrrolopyrazine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
Pyridazine derivatives: These compounds also contain nitrogen atoms and have been shown to possess a wide range of pharmacological activities.
Uniqueness: rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[2,3-c]pyridine |
InChI |
InChI=1S/C8H15NO/c1-2-7-3-4-9-6-8(7)10-5-1/h7-9H,1-6H2/t7-,8-/m1/s1 |
Clave InChI |
XCCBYRSOLRFOLO-HTQZYQBOSA-N |
SMILES isomérico |
C1C[C@@H]2CCNC[C@H]2OC1 |
SMILES canónico |
C1CC2CCNCC2OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione](/img/structure/B13113044.png)


![6'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13113060.png)






